molecular formula C10H11IO B15279065 ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol

((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol

Cat. No.: B15279065
M. Wt: 274.10 g/mol
InChI Key: PTSGLUWJCUTITI-PSASIEDQSA-N
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Description

((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol: is an organic compound characterized by the presence of a cyclopropyl ring substituted with a 4-iodophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the 4-iodophenyl group. One common method involves the reaction of a cyclopropylcarbinol with iodine and a suitable base under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropylaldehyde.

    Reduction: Formation of cyclopropylmethane derivatives.

    Substitution: Formation of substituted cyclopropylmethanol derivatives.

Scientific Research Applications

Chemistry: ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving cyclopropyl-containing molecules.

Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive molecules.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and the 4-iodophenyl group contribute to the compound’s binding affinity and specificity. The methanol group may participate in hydrogen bonding interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

  • ((1S,2S)-2-(4-Bromophenyl)cyclopropyl)methanol
  • ((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methanol
  • ((1S,2S)-2-(4-Fluorophenyl)cyclopropyl)methanol

Comparison: ((1S,2S)-2-(4-Iodophenyl)cyclopropyl)methanol is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and interactions. Compared to its bromine, chlorine, and fluorine analogs, the iodine-containing compound may exhibit different chemical and biological properties, such as increased molecular weight and altered electronic effects.

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

[(1S,2S)-2-(4-iodophenyl)cyclopropyl]methanol

InChI

InChI=1S/C10H11IO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1

InChI Key

PTSGLUWJCUTITI-PSASIEDQSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C2=CC=C(C=C2)I)CO

Canonical SMILES

C1C(C1C2=CC=C(C=C2)I)CO

Origin of Product

United States

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